N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a chlorophenyl group, and an oxazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group reacts with a halogenated precursor of the oxazole ring in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction, where a sulfonamide reacts with a benzyl halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques such as the use of carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the oxazole ring, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: This compound shares the sulfamoyl and benzyl groups but lacks the oxazole ring and chlorophenyl group, making it less complex.
5-(4-Chlorophenyl)-1,2-oxazole-3-carboxamide: This compound contains the oxazole and chlorophenyl groups but lacks the sulfamoyl group, resulting in different chemical properties.
Uniqueness
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl group and the oxazole ring allows for a wide range of interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O4S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-28(16-17-5-3-2-4-6-17)33(30,31)21-13-11-20(12-14-21)26-24(29)22-15-23(32-27-22)18-7-9-19(25)10-8-18/h2-15H,16H2,1H3,(H,26,29) |
InChI Key |
SUOABJUDAVIDPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.